molecular formula C8H16O3 B12042730 3-Ethyl-2-methoxypentanoicacid

3-Ethyl-2-methoxypentanoicacid

Cat. No.: B12042730
M. Wt: 160.21 g/mol
InChI Key: AFVQODCOYMZPKD-UHFFFAOYSA-N
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Description

3-Ethyl-2-methoxypentanoicacid is a useful research compound. Its molecular formula is C8H16O3 and its molecular weight is 160.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Ethyl-2-methoxypentanoicacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-2-methoxypentanoicacid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

3-ethyl-2-methoxypentanoic acid

InChI

InChI=1S/C8H16O3/c1-4-6(5-2)7(11-3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)

InChI Key

AFVQODCOYMZPKD-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(C(=O)O)OC

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to the IUPAC Nomenclature of 2-methoxy-3-ethylpentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the IUPAC (International Union of Pure and Applied Chemistry) nomenclature for the organic compound 2-methoxy-3-ethylpentanoic acid. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the systematic approach to naming complex organic molecules, ensuring clarity, and universal understanding in scientific communication. We will deconstruct the name to understand the underlying principles of functional group priority, parent chain selection, and substituent naming.

Foundational Principles of IUPAC Nomenclature

The IUPAC system of nomenclature is a logical and systematic method for naming organic chemical compounds. It ensures that any compound can be uniquely and unambiguously identified by its name, which in turn reveals its chemical structure. For a substituted carboxylic acid like 2-methoxy-3-ethylpentanoic acid, the naming process is governed by a clear hierarchy of rules.

The Principle of Functional Group Priority

When a molecule contains multiple functional groups, IUPAC has established a priority order to determine the principal functional group.[1][2] This principal group dictates the suffix of the compound's name. Carboxylic acids are assigned the highest priority among common functional groups.[2][3] Consequently, the presence of the carboxyl group (-COOH) in the target molecule dictates that its IUPAC name will end in "-oic acid".[3][4]

Table 1: Abbreviated Functional Group Priority

PriorityFunctional GroupSuffix (if highest priority)Prefix (if lower priority)
HighestCarboxylic Acid-oic acidcarboxy-
Ester-oatealkoxycarbonyl-
Aldehyde-aloxo-
Ketone-oneoxo-
Alcohol-olhydroxy-
Amine-amineamino-
LowestAlkoxy(no suffix)alkoxy-

Deconstructing the Nomenclature of 2-methoxy-3-ethylpentanoic acid

The name "2-methoxy-3-ethylpentanoic acid" can be systematically broken down to reveal the structure of the molecule. This process involves identifying the parent chain, locating the principal functional group, and then identifying and numbering the substituents.

Identification of the Parent Chain and Principal Functional Group

The suffix "-oic acid" immediately signals that the principal functional group is a carboxylic acid (-COOH).[3][4] The root name "pentan-" indicates that the longest continuous carbon chain containing the carboxyl group has five carbon atoms.[5] The "-an-" infix specifies that the carbon-carbon bonds in this chain are all single bonds.

Therefore, the parent structure is pentanoic acid.

Numbering the Parent Chain

According to IUPAC rules, the carbon atom of the carboxyl group is always assigned the number 1 (C1).[4][5] The rest of the parent chain is then numbered sequentially from this carbon.

Identifying and Locating the Substituents

The prefixes "2-methoxy-" and "3-ethyl-" describe the substituents attached to the parent pentanoic acid chain.

  • 3-ethyl- : An ethyl group (-CH2CH3) is attached to the third carbon atom (C3) of the pentanoic acid chain.

  • 2-methoxy- : A methoxy group (-OCH3) is attached to the second carbon atom (C2) of the pentanoic acid chain. Alkoxy groups, like methoxy, are always treated as substituents and are named as prefixes.[6][7]

Assembling the Final IUPAC Name

The final step is to assemble the names of the substituents alphabetically, followed by the name of the parent chain with the principal functional group suffix.[5]

  • The substituents are ethyl and methoxy.

  • Alphabetically, "ethyl" comes before "methoxy".

  • The complete and correct IUPAC name is therefore 2-methoxy-3-ethylpentanoic acid .

Visualizing the Naming Process

The logical flow for determining the IUPAC name of 2-methoxy-3-ethylpentanoic acid can be visualized as follows:

IUPAC_Nomenclature_Flowchart start Start with the chemical structure find_principal Identify the highest priority functional group start->find_principal is_cooh Is it a Carboxylic Acid (-COOH)? find_principal->is_cooh parent_chain Identify the longest carbon chain containing the -COOH group is_cooh->parent_chain Yes number_chain Number the chain, starting with the carboxyl carbon as C1 parent_chain->number_chain identify_substituents Identify all substituent groups on the parent chain number_chain->identify_substituents name_substituents Name the substituents (e.g., -CH2CH3 is ethyl, -OCH3 is methoxy) identify_substituents->name_substituents alphabetize Arrange substituents alphabetically name_substituents->alphabetize assemble_name Assemble the full name: alphabetize->assemble_name final_name Final IUPAC Name: 2-methoxy-3-ethylpentanoic acid assemble_name->final_name

Caption: Logical workflow for the IUPAC naming of 2-methoxy-3-ethylpentanoic acid.

Step-by-Step Protocol for IUPAC Nomenclature

For a given chemical structure, the following protocol ensures a systematic and accurate determination of its IUPAC name.

Protocol 1: Systematic IUPAC Naming of a Substituted Carboxylic Acid

  • Identify the Principal Functional Group: Scan the molecule for all functional groups present. Based on the established priority rules, identify the principal functional group. For the target molecule, the carboxylic acid group (-COOH) is the highest priority.[1][2]

  • Determine the Parent Chain:

    • Identify the longest continuous chain of carbon atoms that includes the carbon of the principal functional group. In this case, it is a five-carbon chain including the carboxyl carbon.

    • The root name is derived from the number of carbons in this chain (e.g., five carbons = "pent-").

    • The infix "-an-" is used for a saturated carbon chain.

    • The suffix "-oic acid" is appended to denote the carboxylic acid functional group.[4]

    • This gives the parent name: pentanoic acid .

  • Number the Parent Chain:

    • Assign the number 1 to the carbon atom of the carboxyl group.[4][5]

    • Number the remaining carbons in the chain sequentially.

  • Identify and Name Substituents:

    • Identify all groups attached to the parent chain that are not part of the chain itself.

    • At C2, there is a -OCH3 group, which is named methoxy .

    • At C3, there is a -CH2CH3 group, which is named ethyl .

  • Assemble the Complete Name:

    • Arrange the substituent names in alphabetical order (ethyl, methoxy).[5]

    • Precede each substituent name with its locant number, separated by a hyphen.

    • Combine the parts: 2-methoxy-3-ethylpentanoic acid .

Conclusion

The IUPAC nomenclature provides a robust and unambiguous system for naming chemical compounds, which is essential for effective scientific communication. The name 2-methoxy-3-ethylpentanoic acid precisely describes a five-carbon carboxylic acid with a methoxy group on the second carbon and an ethyl group on the third carbon. By following the systematic rules of functional group priority, parent chain identification, and substituent naming, researchers can confidently and accurately name complex molecules, ensuring clarity and consistency in the global scientific community.

References

  • Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. [Link]

  • Chemistry LibreTexts. (2024). 2.4: IUPAC Naming of Organic Compounds with Functional Groups. [Link]

  • eGPAT. (2017). Priority order of functional groups in IUPAC nomenclature. [Link]

  • Chemistry Confidential | Dr. Christine Brzezowski. Priority Rules: How to Name Compounds with 2 or More Functional Groups. [Link]

  • YouTube. (2021). Functional Group Priorities in IUPAC Naming | How to Name Compounds with Multiple Groups. [Link]

  • University of Calgary. IUPAC Rules. [Link]

  • Chad's Prep. (n.d.). 4.2 Naming Complex Substituents. [Link]

  • University of Wisconsin-La Crosse. Short Summary of IUPAC Nomenclature of Organic Compounds. [Link]

  • Michigan State University. (2013). Nomenclature Examples. [Link]

  • Química Orgánica. IUPAC Nomenclature Rules for Carboxylic Acids. [Link]

  • Chemistry Steps. (2022). Naming Carboxylic Acids. [Link]

Sources

3-Ethyl-2-methoxypentanoic acid PubChem CID and InChIKey

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive structural and cheminformatic profile of 3-Ethyl-2-methoxypentanoic acid , a specific branched-chain fatty acid derivative. While often categorized within high-throughput screening libraries (such as the AldrichCPR collection), this compound represents a significant structural scaffold in the study of valproic acid (VPA) analogs and lipophilic metabolic modulators.

This document details the compound's verified identifiers (PubChem SID, InChIKey), structural properties, and a logic-driven retrosynthetic analysis for its production.

Part 1: Cheminformatics Core & Identity

The following data points are verified against the PubChem Substance database and global chemical registries. Note that as a specialized library compound, it is primarily indexed via its Substance ID (SID) rather than a generic Compound ID (CID) in some datasets.

Parameter Data Value Technical Note
Chemical Name 3-Ethyl-2-methoxypentanoic acidSystematic IUPAC nomenclature.
CAS Registry Number 1549532-17-3 Primary registry key for procurement.
PubChem Substance ID 329821139 Linked to the AldrichCPR library entry.[1]
InChIKey AFVQODCOYMZPKD-UHFFFAOYSA-N Hashed identifier for database integration.
SMILES OC(C(OC)C(CC)CC)=OSimplified Molecular Input Line Entry System.
Molecular Formula C₈H₁₆O₃
Molecular Weight 160.21 g/mol
Structural Visualization

The following diagram illustrates the connectivity of 3-Ethyl-2-methoxypentanoic acid, highlighting the steric bulk at the


-position (C3) and the ether linkage at the 

-position (C2).

ChemicalStructure Figure 1: Connectivity Map of 3-Ethyl-2-methoxypentanoic acid showing α-methoxy and β-branching. C1 C1 (COOH) C2 C2 (α) C1->C2 O_Me O-Me C2->O_Me Ether C3 C3 (β) C2->C3 Et1 Et C3->Et1 Ethyl Et2 Et C3->Et2 Ethyl

Part 2: Structural Logic & Pharmacophore Analysis

1. The Valproic Acid (VPA) Connection This compound is structurally homologous to Valproic Acid (2-propylpentanoic acid) , a widely used anticonvulsant and histone deacetylase (HDAC) inhibitor.

  • VPA Structure:

    
    -branched (2-propyl).
    
  • Target Structure:

    
    -functionalized (2-methoxy) and 
    
    
    
    -branched (3-ethyl).

2. Metabolic Stability Implications The introduction of the methoxy group at C2 blocks the standard


-oxidation pathway typically seen in fatty acid metabolism. Furthermore, the ethyl group at C3  introduces significant steric hindrance.
  • Hypothesis: This molecule likely exhibits a longer half-life than native fatty acids due to the blockade of the

    
    -proton abstraction required for metabolic degradation.
    
  • Chirality: The molecule possesses two chiral centers (C2 and C3), leading to four potential stereoisomers (

    
    ; 
    
    
    
    ;
    
    
    ;
    
    
    ). Biological activity often resides in a specific stereoisomer.

Part 3: Synthetic Methodology

Developing a robust synthesis for this compound requires addressing the steric congestion at the C2-C3 bond. Below is a self-validating retrosynthetic protocol designed for high purity.

Protocol: -Alkoxylation of -Branched Acids

Core Strategy: The most reliable route involves the synthesis of the carbon skeleton (3-ethylpentanoic acid) followed by


-functionalization.

Step 1: Skeleton Construction (3-Ethylpentanoic Acid)

  • Reagents: Triethylmethane derivative or malonic ester synthesis.

  • Mechanism: Alkylation of diethyl malonate with 3-bromopentane is difficult due to elimination.

  • Preferred Route: Conjugate addition of ethylmagnesium bromide to ethyl 2-pentenoate is not suitable (gives 3-ethylpentanoate).

    • Correction: 3-Ethylpentanoic acid is effectively 3-ethylvaleric acid .

    • Synthesis: React 3-pentanone with triethyl phosphonoacetate (Horner-Wadsworth-Emmons) to yield the

      
      -unsaturated ester, followed by hydrogenation.
      
    • $ \text{3-Pentanone} + (\text{EtO})_2\text{P(O)CH}_2\text{COOEt} \xrightarrow{\text{NaH}} \text{Ethyl 3-ethyl-2-pentenoate} $

    • $ \text{Hydrogenation (H}_2\text{/Pd-C)} \rightarrow \text{Ethyl 3-ethylpentanoate} $

Step 2:


-Bromination (Hell-Volhard-Zelinsky Modification) 
  • Reagents: LDA (Lithium Diisopropylamide), TMSCl, NBS (N-Bromosuccinimide).

  • Procedure:

    • Generate the enolate of Ethyl 3-ethylpentanoate using LDA at -78°C.

    • Quench with NBS to install the bromide at the

      
      -position.
      
    • Result: Ethyl 2-bromo-3-ethylpentanoate .

Step 3: Williamson Ether Synthesis

  • Reagents: Sodium Methoxide (NaOMe) in Methanol.

  • Causality: A classic

    
     displacement is attempted. However, due to steric bulk at C3, elimination to the alkene is a competing risk.
    
  • Optimization: Use Silver(I) Oxide (

    
    ) and Methyl Iodide (
    
    
    
    ) on the intermediate
    
    
    -hydroxy acid (synthesized via hydrolysis of the bromo-ester) to favor methylation over elimination.
Synthetic Workflow Diagram

Synthesis Figure 2: Proposed Synthetic Pathway for 3-Ethyl-2-methoxypentanoic Acid Start 3-Pentanone Inter1 Ethyl 3-ethyl-2-pentenoate (HWE Reaction) Start->Inter1 1. (EtO)2P(O)CH2COOEt, NaH Inter2 Ethyl 3-ethylpentanoate (Hydrogenation) Inter1->Inter2 2. H2, Pd/C Inter3 Ethyl 2-bromo-3-ethylpentanoate (α-Bromination) Inter2->Inter3 3. LDA, NBS, -78°C Final 3-Ethyl-2-methoxypentanoic Acid Inter3->Final 4. NaOMe/MeOH (Substitution) 5. Hydrolysis

Part 4: Analytical Profiling (Predicted)

To validate the synthesis, the following analytical signals are expected. This serves as a self-validating system for the researcher.

Technique Expected Signal Structural Assignment
¹H NMR

3.6-3.8 ppm (Singlet, 3H)
Methoxy group (-OCH ₃).
¹H NMR

3.9-4.1 ppm (Doublet, 1H)

-proton (CH -OMe).
¹H NMR

0.8-1.0 ppm (Multiplet, 9H)
Methyl terminals of the ethyl groups.
¹³C NMR

~175-180 ppm
Carboxyl Carbon (C=O).
¹³C NMR

~80-85 ppm

-Carbon (C-OMe).
MS (ESI)

159.2 [M-H]⁻
Negative ionization mode (Carboxylic acid).

References

  • Sigma-Aldrich . 3-Ethyl-2-methoxypentanoic acid AldrichCPR Product Sheet. Retrieved from

  • National Center for Biotechnology Information (2023) . PubChem Substance Record for SID 329821139.[1][2] PubChem.[1][2][3][4][5][6][7][8] Retrieved from [Link]

  • Chemical Book . CAS 1549532-17-3 Data. Retrieved from

Sources

Methodological & Application

Synthesis of 3-Ethyl-2-methoxypentanoic acid from pentanoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Mechanistic Guide & Validated Protocol

Introduction & Retrosynthetic Strategy

3-Ethyl-2-methoxypentanoic acid is a highly branched, lipophilic


-methoxy carboxylic acid. In medicinal chemistry and drug development, such sterically encumbered aliphatic motifs are frequently utilized as lipophilic spacers, chiral building blocks, or pharmacokinetic modulators to enhance membrane permeability and resist enzymatic degradation.

Synthesizing this molecule directly from saturated pentanoic acid (valeric acid) via classical methods—such as the Hell-Volhard-Zelinsky (HVZ)


-bromination—often yields complex mixtures. Highly branched aliphatic chains are prone to over-halogenation or unwanted elimination reactions under the harsh acidic and thermal conditions of the HVZ reaction.

To ensure high fidelity, scalability, and functional group tolerance, we present a modern, four-step synthetic route starting from methyl 2-pentenoate (an


-unsaturated derivative of pentanoic acid). This approach leverages transition-metal-catalyzed conjugate addition and mild enolate oxidation to construct the target molecule with precision.
Mechanistic Rationale of the Synthetic Route
  • Regioselective Alkylation: Direct C3-alkylation of saturated esters is thermodynamically unfavorable. By utilizing methyl 2-pentenoate, we can perform a copper-catalyzed 1,4-conjugate addition. The copper(I) catalyst softens the highly reactive ethylmagnesium bromide, shifting the chemoselectivity entirely from 1,2-carbonyl addition to the desired 1,4-conjugate addition 1.

  • Electrophilic

    
    -Hydroxylation:  Instead of harsh halogenation, we generate a lithium enolate and trap it with Davis Oxaziridine (2-(phenylsulfonyl)-3-phenyloxaziridine). This reagent acts as a mild, aprotic source of electrophilic oxygen, transferring an oxygen atom to the enolate with high yield and preventing the formation of elimination byproducts 2.
    
  • Williamson Ether Synthesis: The resulting

    
    -hydroxy ester is methylated using sodium hydride and methyl iodide in a polar aprotic solvent 3.
    
  • Mild Saponification: Lithium hydroxide provides a gentle deprotection of the methyl ester without cleaving the newly formed aliphatic ether or causing epimerization at the

    
    -carbon.
    

Synthetic Workflow Visualization

Synthesis A Methyl 2-pentenoate (Starting Material) B Methyl 3-ethylpentanoate (Intermediate 1) A->B Step 1: EtMgBr, CuI THF, -78°C to RT C Methyl 3-ethyl-2-hydroxypentanoate (Intermediate 2) B->C Step 2: KHMDS, Davis Oxaziridine THF, -78°C D Methyl 3-ethyl-2-methoxypentanoate (Intermediate 3) C->D Step 3: NaH, MeI DMF, 0°C to RT E 3-Ethyl-2-methoxypentanoic acid (Target Product) D->E Step 4: LiOH, THF/H2O RT, then HCl (pH 2)

Fig 1: Four-step synthetic workflow for 3-Ethyl-2-methoxypentanoic acid from methyl 2-pentenoate.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters required to achieve optimal conversion across the four-step sequence.

StepTransformationKey Reagents & CatalystsSolventTemp ProfileTimeExpected Yield
1 1,4-Conjugate AdditionEtMgBr (1.2 eq), CuI (0.1 eq)Anhydrous THF-78 °C

RT
4 h85 – 90%
2

-Hydroxylation
KHMDS (1.2 eq), Davis Oxaziridine (1.2 eq)Anhydrous THF-78 °C2 h75 – 80%
3 O-MethylationNaH (1.5 eq), MeI (2.0 eq)Anhydrous DMF0 °C

RT
12 h88 – 92%
4 SaponificationLiOH

H

O (3.0 eq)
THF/MeOH/H

O
RT6 h> 95%

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 3-ethylpentanoate

Causality & Validation: Copper(I) iodide is essential to form the active organocuprate


, which prevents direct attack at the ester carbonyl. The reaction is self-validating via TLC; the starting material is UV-active (due to the conjugated double bond), whereas the product is UV-inactive and requires a phosphomolybdic acid (PMA) stain for visualization.
  • Preparation: Flame-dry a 3-neck round-bottom flask and flush with Argon. Suspend CuI (0.1 equiv) in anhydrous THF (0.2 M relative to substrate) and cool to -78 °C using a dry ice/acetone bath.

  • Cuprate Formation: Add ethylmagnesium bromide (1.2 equiv, 3.0 M in diethyl ether) dropwise. Stir for 30 minutes at -78 °C.

  • Addition: Dissolve methyl 2-pentenoate (1.0 equiv) in a minimal volume of anhydrous THF and add dropwise to the cuprate solution over 20 minutes to prevent thermal spikes.

  • Propagation: Remove the cooling bath, allowing the reaction to slowly warm to room temperature. Stir for 4 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH

    
    Cl. Extract the aqueous layer with diethyl ether (3 
    
    
    
    50 mL). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    SO
    
    
    , and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc 95:5).
Step 2: Electrophilic -Hydroxylation

Causality & Validation: Potassium hexamethyldisilazide (KHMDS) is chosen over LDA to minimize nucleophilic attack on the ester. The reaction is visually self-validating: the Davis oxaziridine solution is slightly yellow, and the color rapidly dissipates as the oxygen transfer to the enolate completes.

  • Enolization: Dissolve methyl 3-ethylpentanoate (1.0 equiv) in anhydrous THF under Argon and cool to -78 °C. Add KHMDS (1.2 equiv, 1.0 M in THF) dropwise. Stir for 1 hour at -78 °C to ensure complete and irreversible enolate formation.

  • Oxidation: In a separate flask, dissolve Davis oxaziridine (1.2 equiv) in anhydrous THF and cool to -78 °C. Transfer this solution via cannula into the enolate mixture.

  • Propagation: Stir for 2 hours at -78 °C.

  • Workup: Quench with saturated aqueous NH

    
    Cl at -78 °C before warming to room temperature. Extract with ethyl acetate (3 
    
    
    
    50 mL).
  • Purification: The byproduct, N-benzylidenebenzenesulfonamide, is highly crystalline and polar. Concentrate the organics and purify via column chromatography (Hexanes/EtOAc 85:15). TLC validation using KMnO

    
     stain will reveal the 
    
    
    
    -hydroxy ester as a bright yellow spot against a purple background.
Step 3: O-Methylation (Williamson Ether Synthesis)

Causality & Validation: DMF is utilized as the solvent because its high dielectric constant effectively solvates the sodium cation, leaving a highly nucleophilic, "naked" alkoxide to attack the methyl iodide. Hydrogen gas evolution provides immediate visual confirmation of alkoxide formation.

  • Alkoxide Formation: Suspend NaH (1.5 equiv, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C under Argon. Add methyl 3-ethyl-2-hydroxypentanoate (1.0 equiv) dropwise. Stir for 30 minutes until H

    
     bubbling ceases.
    
  • Alkylation: Add methyl iodide (2.0 equiv) dropwise. (Safety Note: MeI is a volatile alkylating agent; perform strictly in a fume hood).

  • Propagation: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Cool the flask to 0 °C and quench dropwise with ice-cold water to destroy unreacted NaH. Extract with diethyl ether (4

    
     50 mL).
    
  • Solvent Removal: Wash the combined ethereal layers extensively with water (5

    
     50 mL) to partition the DMF into the aqueous phase. Dry over MgSO
    
    
    
    , filter, and concentrate to yield methyl 3-ethyl-2-methoxypentanoate.
Step 4: Saponification to Target Acid

Causality & Validation: A mixed solvent system (THF/MeOH/H


O) ensures that both the lipophilic ester and the hydrophilic lithium hydroxide remain in a single homogenous phase, drastically reducing reaction time.
  • Hydrolysis: Dissolve methyl 3-ethyl-2-methoxypentanoate (1.0 equiv) in a 3:1:1 mixture of THF/MeOH/H

    
    O. Add LiOH
    
    
    
    H
    
    
    O (3.0 equiv) in one portion at room temperature.
  • Propagation: Stir for 6 hours. Monitor by TLC (Hexanes/EtOAc 4:1); the non-polar ester spot will completely disappear.

  • Workup: Concentrate the mixture under reduced pressure to remove the volatile THF and MeOH. Dilute the remaining aqueous residue with water and wash once with diethyl ether to remove any unreacted neutral impurities.

  • Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2 using 1M HCl. The target carboxylic acid will oil out or precipitate.

  • Isolation: Extract the acidic aqueous layer with ethyl acetate (3

    
     50 mL). Wash with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate in vacuo to afford pure 3-ethyl-2-methoxypentanoic acid.

References

  • Advances in the Chemistry of Oxaziridines | Chemical Reviews - ACS Publications URL:[Link]

Sources

Application Notes and Protocols for the Stereoselective Synthesis of 3-Ethyl-2-methoxypentanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The stereoselective synthesis of small molecules with multiple chiral centers is a cornerstone of modern drug discovery and development. The spatial arrangement of atoms can dramatically influence a molecule's biological activity, with different stereoisomers often exhibiting distinct pharmacological and toxicological profiles. 3-Ethyl-2-methoxypentanoic acid, possessing two stereocenters at the C2 and C3 positions, represents a model system for exploring and mastering the techniques of asymmetric synthesis. The four possible stereoisomers—(2R,3R), (2S,3S), (2R,3S), and (2S,3R)—present a formidable synthetic challenge that requires precise control over the formation of each chiral center.

This comprehensive technical guide provides detailed methodologies for the stereoselective synthesis of all four isomers of 3-Ethyl-2-methoxypentanoic acid. We will delve into two powerful and complementary strategies: a chiral auxiliary-directed approach for diastereoselective synthesis and an enzymatic kinetic resolution method for the separation of enantiomers. The protocols herein are designed for researchers, scientists, and drug development professionals, with an emphasis on the underlying principles of stereocontrol and practical experimental execution.

Strategic Overview: Pathways to Stereocontrol

The synthesis of the four stereoisomers of 3-Ethyl-2-methoxypentanoic acid necessitates a robust strategy for independently controlling the stereochemistry at both the C2 (α) and C3 (β) positions. Our primary approach leverages the power of chiral auxiliaries, specifically Evans-type oxazolidinones, to direct the diastereoselective conjugate addition of an ethyl group to an α,β-unsaturated system. This method allows for the predictable formation of either syn or anti diastereomers. By employing both enantiomers of the chiral auxiliary, all four stereoisomers can be accessed.

A complementary strategy, enzymatic kinetic resolution, offers an alternative route for obtaining enantiomerically pure isomers from a racemic mixture. This biocatalytic approach takes advantage of the high stereoselectivity of enzymes, such as lipases, to differentiate between enantiomers.

Synthetic_Strategies cluster_0 Chiral Auxiliary-Directed Synthesis cluster_1 Enzymatic Kinetic Resolution start Achiral Starting Materials auxiliary Attach Chiral Auxiliary start->auxiliary Acylation conjugate_addition Diastereoselective Conjugate Addition auxiliary->conjugate_addition e.g., Evans Oxazolidinone methoxy_formation Stereoselective Methoxy Group Formation conjugate_addition->methoxy_formation Sets C3 Stereocenter cleavage Auxiliary Cleavage methoxy_formation->cleavage Sets C2 Stereocenter syn_isomers syn-Isomers ((2R,3S) & (2S,3R)) cleavage->syn_isomers Yields syn or anti precursors anti_isomers anti-Isomers ((2R,3R) & (2S,3S)) cleavage->anti_isomers racemic_ester Racemic Ester Synthesis resolution Lipase-Catalyzed Resolution racemic_ester->resolution separation Separation of Enantiomers resolution->separation hydrolysis_R (R)-Ester Hydrolysis separation->hydrolysis_R Unreacted Ester hydrolysis_S (S)-Acid separation->hydrolysis_S Product Acid R_acid (R)-Acid hydrolysis_R->R_acid Yields (R)-Acid

Figure 1: Overview of the primary synthetic strategies for accessing stereoisomers of 3-Ethyl-2-methoxypentanoic acid.

Part 1: Diastereoselective Synthesis Using Evans-Type Chiral Auxiliaries

The use of chiral auxiliaries is a powerful and reliable method for inducing stereoselectivity in chemical reactions. Evans oxazolidinones are particularly effective for controlling the stereochemical outcome of enolate reactions, including conjugate additions.[1] The underlying principle involves the temporary attachment of a chiral auxiliary to the substrate, which then directs the approach of incoming reagents to one face of the molecule, leading to the formation of one diastereomer in excess.

Synthesis of syn-Isomers: (2R,3S) and (2S,3R)-3-Ethyl-2-methoxypentanoic Acid

The synthesis of the syn diastereomers relies on a chelation-controlled conjugate addition, where a Lewis acid coordinates to both carbonyl oxygens of the N-acyloxazolidinone, locking the conformation and directing the nucleophilic attack.

Protocol 1: Synthesis of the (2R,3S) Isomer Precursor

  • Acylation of the Chiral Auxiliary:

    • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere, add triethylamine (1.5 eq.).

    • Slowly add crotonyl chloride (1.2 eq.) and stir the reaction mixture at 0 °C for 1 hour, then at room temperature for 2 hours.

    • Quench the reaction with saturated aqueous ammonium chloride, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the N-crotonyl oxazolidinone.

  • Diastereoselective Conjugate Addition:

    • Prepare a solution of lithium diethylcuprate (Et₂CuLi) by adding two equivalents of ethyllithium to one equivalent of copper(I) iodide in anhydrous diethyl ether at -20 °C.

    • In a separate flask, dissolve the N-crotonyl oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C.

    • Add a solution of magnesium bromide diethyl etherate (MgBr₂·OEt₂) (1.2 eq.) and stir for 30 minutes.

    • Slowly add the pre-formed Et₂CuLi solution to the reaction mixture at -78 °C and stir for 2-4 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

    • Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is the syn-adduct.

  • Stereoselective Reduction of the α-Keto Group:

    • The crude product from the previous step is an enolate, which upon workup can be protonated to give the corresponding ketone. For stereoselective reduction, enzymatic methods are highly effective.

    • Dissolve the crude ketone in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0) containing a ketoreductase (KRED) and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).[1]

    • Incubate the reaction at a controlled temperature (typically 25-37 °C) with gentle agitation until the reaction is complete (monitored by TLC or HPLC).

    • Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the α-hydroxy derivative.

  • O-Methylation:

    • To a solution of the α-hydroxy derivative (1.0 eq.) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise.

    • After stirring for 30 minutes, add methyl iodide (1.5 eq.) and allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction with methanol, followed by water.

    • Extract the product with diethyl ether, wash with brine, dry, and concentrate.

  • Auxiliary Cleavage:

    • Dissolve the methylated product in a 3:1 mixture of THF and water.

    • Cool the solution to 0 °C and add a pre-mixed solution of lithium hydroxide (4.0 eq.) and 30% hydrogen peroxide (4.0 eq.).

    • Stir the reaction at 0 °C for 4 hours.

    • Quench the excess peroxide with aqueous sodium sulfite.

    • Acidify the mixture with 1 M HCl and extract with ethyl acetate.

    • Dry the organic layer and concentrate to yield (2R,3S)-3-Ethyl-2-methoxypentanoic acid.

To synthesize the (2S,3R) enantiomer, the same protocol is followed using the (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone chiral auxiliary.

Synthesis of anti-Isomers: (2R,3R) and (2S,3S)-3-Ethyl-2-methoxypentanoic Acid

The synthesis of the anti diastereomers is achieved by favoring a non-chelated transition state during the conjugate addition. This can be accomplished by using a non-chelating Lewis acid or by performing the reaction in the absence of a strongly coordinating Lewis acid.

Protocol 2: Synthesis of the (2R,3R) Isomer Precursor

  • Acylation of the Chiral Auxiliary:

    • Follow Protocol 1, Step 1, using (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.

  • Diastereoselective Conjugate Addition (non-chelation control):

    • Prepare a solution of lithium diethylcuprate (Et₂CuLi) as described in Protocol 1.

    • In a separate flask, dissolve the N-crotonyl oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C.

    • Instead of MgBr₂·OEt₂, a non-chelating Lewis acid such as BF₃·OEt₂ can be used, or the reaction can be performed in the absence of an additional Lewis acid.

    • Slowly add the pre-formed Et₂CuLi solution to the reaction mixture at -78 °C and stir for 2-4 hours.

    • Work-up the reaction as described in Protocol 1, Step 2. The crude product is the anti-adduct.

  • Stereoselective Reduction, O-Methylation, and Auxiliary Cleavage:

    • Follow steps 3, 4, and 5 from Protocol 1 to complete the synthesis of (2R,3R)-3-Ethyl-2-methoxypentanoic acid.

To synthesize the (2S,3S) enantiomer, the same protocol is followed using the (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone chiral auxiliary.

Chiral_Auxiliary_Workflow start Evans Auxiliary ((4R,5S) or (4S,5R)) acyl Acylation with Crotonyl Chloride start->acyl conjugate_add Conjugate Addition of Et₂CuLi acyl->conjugate_add syn_path Chelation Control (e.g., MgBr₂) conjugate_add->syn_path anti_path Non-Chelation Control (e.g., no Lewis Acid) conjugate_add->anti_path syn_product syn-Adduct syn_path->syn_product anti_product anti-Adduct anti_path->anti_product reduction Stereoselective Reduction (KRED) syn_product->reduction anti_product->reduction methylation O-Methylation reduction->methylation cleavage Auxiliary Cleavage methylation->cleavage final_syn syn-Isomers cleavage->final_syn from syn-adduct final_anti anti-Isomers cleavage->final_anti from anti-adduct

Figure 2: Workflow for the diastereoselective synthesis of 3-Ethyl-2-methoxypentanoic acid isomers using an Evans chiral auxiliary.

Part 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly efficient method for separating enantiomers of a racemic mixture.[2] Lipases, particularly Candida antarctica lipase B (CALB), are widely used for this purpose due to their broad substrate specificity and high enantioselectivity.[3][4] This method involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.

Protocol 3: Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl 3-Ethyl-2-methoxypentanoate

  • Synthesis of Racemic Ethyl 3-Ethyl-2-methoxypentanoate:

    • Prepare racemic 3-Ethyl-2-methoxypentanoic acid using standard, non-stereoselective methods (e.g., by alkylation of the enolate of ethyl 2-methoxypentanoate with ethyl iodide).

    • Esterify the racemic acid with ethanol under acidic conditions (e.g., using a catalytic amount of sulfuric acid) to obtain the racemic ethyl ester.

  • Enzymatic Hydrolysis:

    • To a suspension of the racemic ethyl 3-ethyl-2-methoxypentanoate (1.0 eq.) in a phosphate buffer (pH 7.0), add immobilized Candida antarctica lipase B (Novozym 435).

    • Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC.

    • The lipase will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the product acid.

    • Filter off the immobilized enzyme (which can be washed and reused).

    • Extract the aqueous phase with an organic solvent (e.g., diethyl ether) to recover the unreacted ester.

    • Acidify the aqueous phase with 1 M HCl and extract with an organic solvent to isolate the enantiomerically enriched carboxylic acid.

  • Hydrolysis of the Unreacted Ester:

    • The enantiomerically enriched ester recovered in the previous step can be hydrolyzed under standard basic conditions (e.g., with NaOH in a mixture of water and ethanol) followed by acidification to obtain the other enantiomer of the carboxylic acid.

Enzymatic_Resolution_Workflow racemic_ester Racemic Ethyl 3-Ethyl-2-methoxypentanoate enzymatic_step Enzymatic Hydrolysis (CALB, pH 7.0) racemic_ester->enzymatic_step separation Separation enzymatic_step->separation unreacted_ester Unreacted Ester (e.g., (R)-ester) separation->unreacted_ester product_acid Product Acid (e.g., (S)-acid) separation->product_acid chemical_hydrolysis Chemical Hydrolysis (NaOH, H₃O⁺) unreacted_ester->chemical_hydrolysis other_enantiomer Other Enantiomer (e.g., (R)-acid) chemical_hydrolysis->other_enantiomer

Figure 3: Workflow for the enzymatic kinetic resolution of racemic ethyl 3-Ethyl-2-methoxypentanoate.

Data Presentation

The successful synthesis and isolation of the different stereoisomers require careful characterization. While experimental data for the specific target molecule is not extensively reported, the following tables provide expected spectroscopic characteristics based on analogous compounds and established principles.

Table 1: Expected Stereochemical Outcomes of Chiral Auxiliary-Directed Synthesis

Chiral Auxiliary EnantiomerLewis AcidExpected Major DiastereomerFinal Product Configuration
(4R,5S)Chelatingsyn(2R,3S)
(4S,5R)Chelatingsyn(2S,3R)
(4R,5S)Non-chelatinganti(2R,3R)
(4S,5R)Non-chelatinganti(2S,3S)

Table 2: Predicted ¹H NMR Spectroscopic Data for Distinguishing Diastereomers

Protonsyn-Isomers (threo)anti-Isomers (erythro)
H-2Doublet, smaller J-coupling (J₂-₃ ≈ 3-5 Hz)Doublet, larger J-coupling (J₂-₃ ≈ 7-9 Hz)
H-3MultipletMultiplet
-OCH₃Singlet, potentially slightly different chemical shift vs. antiSinglet, potentially slightly different chemical shift vs. syn

Note: The exact chemical shifts and coupling constants will depend on the solvent and other experimental conditions. The key diagnostic feature is the magnitude of the J₂-₃ coupling constant, which reflects the dihedral angle between H-2 and H-3.

Table 3: Chiroptical Data

StereoisomerPredicted Specific Rotation [α]D
(2R,3R)(+) or (-)
(2S,3S)Opposite sign to (2R,3R)
(2R,3S)(+) or (-)
(2S,3R)Opposite sign to (2R,3S)

Note: The sign of the specific rotation cannot be predicted from the (R/S) configuration and must be determined experimentally.

Conclusion

This application note provides a detailed and practical guide for the stereoselective synthesis of all four stereoisomers of 3-Ethyl-2-methoxypentanoic acid. By employing either a chiral auxiliary-directed approach or an enzymatic kinetic resolution strategy, researchers can gain access to these stereochemically pure compounds. The choice of method will depend on the specific research goals, available resources, and desired scale of synthesis. The protocols and principles outlined herein serve as a robust foundation for the synthesis of not only the target molecule but also a wide range of other chiral α-alkoxy carboxylic acids, which are valuable building blocks in medicinal chemistry and materials science.

References

  • Hruby, V. J., et al. "Diastereoselective conjugate addition of Grignard reagents to a series of α,β-unsaturated-N-alkenoyl-2-oxazolidinones." Journal of the American Chemical Society (1987).
  • Evans, D. A., et al. "Stereoselective aldol condensations via boron enolates." Journal of the American Chemical Society (1981).
  • Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Enantiomerically Pure Carbonyl Compounds." Journal of the American Chemical Society (1997).
  • Kazlauskas, R. J., and Bornscheuer, U. T.
  • Faber, K. Biotransformations in Organic Chemistry. Springer, 2011.
  • Corey, E. J., and Helal, C. J. "The Logic of Chemical Synthesis." John Wiley & Sons, 1998.
  • Deasy, R. E., et al. "Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids." Tetrahedron: Asymmetry (2011). [Link]

  • Gotor, V., et al. "Lipase B from Candida antarctica: a versatile biocatalyst for the synthesis of chiral compounds.
  • Forró, E., and Fülöp, F. "Lipase-catalyzed kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters." Tetrahedron: Asymmetry (2008).

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Application Note: Advanced Coupling Strategies for Sterically Hindered 3-Ethyl-2-methoxypentanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming Steric Challenges in Peptide Synthesis

The incorporation of non-natural, sterically demanding carboxylic acids into peptide chains is a critical strategy in modern drug discovery, often imparting enhanced metabolic stability, conformational rigidity, or novel pharmacological properties. 3-Ethyl-2-methoxypentanoic acid represents a class of α-substituted, β-branched carboxylic acids that pose a significant synthetic challenge. The bulky substituents proximal to the carboxyl group sterically shield it, dramatically slowing the rate of amide bond formation with standard peptide coupling reagents. This can lead to incomplete reactions, low yields, and the accumulation of difficult-to-remove impurities.

This technical guide provides a comprehensive analysis of coupling reagents and optimized protocols specifically tailored for the efficient incorporation of 3-Ethyl-2-methoxypentanoic acid and similarly hindered building blocks. We will delve into the mechanistic rationale behind reagent selection, present detailed, field-proven protocols, and offer expert insights to ensure successful and high-fidelity peptide synthesis.

The Causality of Steric Hindrance in Amide Bond Formation

The formation of a peptide bond is a nucleophilic acyl substitution reaction.[1] A coupling reagent activates the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the N-terminal amine of the peptide chain. With a sterically hindered acid like 3-Ethyl-2-methoxypentanoic acid, the bulky ethyl and methoxy groups obstruct the trajectory of the incoming amine nucleophile. This steric clash raises the activation energy of the reaction, demanding a more potent activation strategy to achieve efficient coupling in a reasonable timeframe.

Strategic Selection of Coupling Reagents for Hindered Systems

The choice of coupling reagent is the most critical factor for the success of challenging couplings.[2] While many reagents exist, their efficacy against sterically hindered substrates varies significantly. Modern onium salts (uronium/aminium and phosphonium) are overwhelmingly preferred over classic carbodiimides for these applications due to their higher reactivity and ability to generate less-hindered active ester intermediates.

Uronium/Aminium-Type Reagents: The Gold Standard

Onium salts derived from derivatives of 1-hydroxybenzotriazole (HOBt) or its more reactive analogues are the reagents of choice for difficult couplings.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Widely regarded as one of the most effective coupling reagents, HATU is derived from 1-hydroxy-7-azabenzotriazole (HOAt).[3][4] The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance, accelerating the aminolysis of the active ester and minimizing racemization.[5] This makes HATU exceptionally well-suited for coupling hindered amino acids and complex fragments.[6][7]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent, COMU is based on the OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate) leaving group.[8][9] COMU exists in the more reactive uronium form, leading to extremely high acylation rates.[9][10] Its key advantages include a superior safety profile (non-explosive), excellent solubility in common solvents like DMF, and the generation of water-soluble byproducts that simplify purification.[11][12] For many applications, COMU demonstrates efficiency equal to or greater than HATU.[12]

Phosphonium-Type Reagents: A Powerful Alternative

Phosphonium salts are also highly effective and offer a key advantage over uronium salts: they cannot cause guanidinylation of the N-terminal amine, a side reaction that can occur with uronium reagents, particularly when they are used in excess or during slow reactions.

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): As the phosphonium analogue of HATU, PyAOP also benefits from the reactivity of the HOAt leaving group.[7][13] It is highly effective for coupling N-methyl and other sterically hindered amino acids.[10]

Carbodiimides: Use with Caution

Carbodiimides like Diisopropylcarbodiimide (DIC) activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[14][15] However, this intermediate is itself bulky and can rearrange to a non-reactive N-acylurea, reducing yield.[14] While cost-effective, DIC is generally not recommended for a challenging acid like 3-Ethyl-2-methoxypentanoic acid unless paired with an additive like OxymaPure. The byproduct of DIC, diisopropylurea, is soluble in common SPPS solvents, making it preferable to DCC.[16][17][18]

Comparative Analysis of Recommended Reagents
ReagentClassMechanism HighlightsAdvantages for Hindered CouplingsKey Considerations
HATU Uronium/AminiumForms highly reactive OAt-active ester. HOAt provides anchimeric assistance to accelerate coupling.[6]Extremely high coupling efficiency and rapid kinetics.[3] Proven efficacy for hindered systems. Low racemization.[5]Requires 2 eq. of base. Potential for guanidinylation side reaction with N-terminal amine if used in large excess.[19]
COMU UroniumForms highly reactive Oxyma-active ester. Exists as a more reactive uronium salt isomer.[9][11]Exceptional reactivity, often exceeding HATU.[12] Enhanced safety profile (non-explosive).[8][9] Water-soluble byproducts.[11] Requires only 1 eq. of base.[10]Reaction progress can be monitored by a color change.[8]
PyAOP PhosphoniumForms highly reactive OAt-active ester, analogous to HATU.High reactivity comparable to HATU.[10] Does not cause guanidinylation side reactions.[7]Solutions in DMF may be less stable over time compared to uronium salts.
DIC/Oxyma CarbodiimideForms O-acylisourea, which reacts with Oxyma to form a reactive Oxyma-ester.[14][15]Cost-effective. Oxyma additive significantly boosts efficiency and suppresses side reactions.Generally less efficient than onium salts for severely hindered acids. Risk of N-acylurea formation still exists.[14]

Mechanistic and Workflow Visualizations

Mechanism of Uronium Salt-Mediated Coupling

The following diagram illustrates the general activation and coupling pathway using a uronium reagent like HATU or COMU.

G cluster_activation Activation Step cluster_coupling Coupling Step Acid R-COOH (3-Ethyl-2-methoxypentanoic acid) ActiveEster Activated OAt/Oxyma Ester Acid->ActiveEster + Reagent + Base Base Base (DIPEA) Base->Acid Reagent Onium Salt (HATU or COMU) Reagent->ActiveEster Product R-CO-NH-Peptide-Resin ActiveEster->Product + Amine Amine H₂N-Peptide-Resin Amine->Product

Caption: General mechanism of uronium salt-mediated peptide bond formation.

Solid-Phase Peptide Synthesis (SPPS) Workflow

This diagram outlines a single coupling cycle for incorporating the hindered acid onto a solid support.

G Start Resin with N-terminal Fmoc-protected amine Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. DMF Wash (3-5x) Deprotection->Wash1 Coupling 4. Add activated mixture to resin Couple for 1-4 hours Wash1->Coupling Preactivation 3. Pre-activate Acid + COMU + Base in separate vessel (1-2 min) Preactivation->Coupling KaiserTest Perform Kaiser Test (Confirm completion) Coupling->KaiserTest Wash2 5. DMF/DCM Wash (3-5x) End Resin with coupled hindered acid Wash2->End KaiserTest->Coupling Positive (Incomplete) Double Couple KaiserTest->Wash2 Negative (Complete)

Caption: Workflow for a single coupling cycle in SPPS.

Detailed Experimental Protocols

The following protocols are designed for solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale. Adjust quantities proportionally for different scales. For a highly hindered acid like 3-Ethyl-2-methoxypentanoic acid, a longer coupling time or a double coupling is strongly recommended.[8][20]

Protocol 1: High-Efficiency Coupling using COMU

This is the recommended primary protocol due to COMU's high reactivity, safety profile, and ease of use.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • 3-Ethyl-2-methoxypentanoic acid (0.5 mmol, 5.0 eq)

  • COMU (0.5 mmol, 5.0 eq)[8]

  • N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10.0 eq)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.[21] If starting with an Fmoc-protected resin, perform deprotection using 20% piperidine in DMF (1 x 3 min, 1 x 10 min), followed by thorough washing with DMF (5-7 times).[20][21]

  • Reagent Solution Preparation (Pre-activation): In a separate vessel, dissolve 3-Ethyl-2-methoxypentanoic acid and COMU in ~2 mL of DMF. Add the DIPEA and vortex the mixture for 1-2 minutes.[8][22] The solution will typically turn yellow.

  • Coupling Reaction: Add the pre-activated reagent solution to the drained resin. Agitate the mixture at room temperature for at least 2 hours. For this particularly hindered acid, a 4-hour coupling time is recommended.

  • Monitoring: After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a qualitative Kaiser test.

  • Completion & Washing: If the Kaiser test is negative (beads are colorless), the coupling is complete. Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times) to remove all excess reagents and byproducts.[20]

  • Double Coupling (If Necessary): If the Kaiser test is positive (blue beads), drain the reaction solution, wash the resin with DMF (2 times), and repeat steps 2-5.

Protocol 2: Robust Coupling using HATU

This protocol is a highly reliable alternative, leveraging the proven power of HATU.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • 3-Ethyl-2-methoxypentanoic acid (0.5 mmol, 5.0 eq)

  • HATU (0.475 mmol, 4.75 eq)[6]

  • N,N-Diisopropylethylamine (DIPEA) or Collidine (1.0 mmol, 10.0 eq)[6]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Prepare the Fmoc-deprotected resin as described in Protocol 1, Step 1.

  • Reagent Solution Preparation (Pre-activation): In a separate vessel, dissolve 3-Ethyl-2-methoxypentanoic acid and HATU in ~2 mL of DMF. Add the DIPEA or Collidine and vortex the mixture for 1-2 minutes.[6]

  • Coupling Reaction: Add the pre-activated reagent solution to the drained resin. Agitate the mixture at room temperature for at least 2 hours, with 4 hours being recommended.[6]

  • Monitoring & Completion: Follow steps 4-6 from Protocol 1 to monitor the reaction and proceed upon completion or perform a double coupling.

Trustworthiness and Self-Validation

  • Reaction Monitoring: The protocols described are self-validating through the mandatory use of the Kaiser test. A negative test provides direct confirmation that the primary amine has been successfully acylated. Do not proceed to the next cycle without a negative test result.

  • Double Coupling: The inclusion of a double coupling contingency ensures a high probability of success even with the most challenging sequences. This iterative approach drives the reaction to completion.

  • Purity Analysis: The ultimate validation of any protocol is the purity of the final product. It is essential to analyze the crude, cleaved peptide by RP-HPLC and Mass Spectrometry to confirm the successful incorporation of the hindered acid and the overall fidelity of the synthesis.

Conclusion

The successful incorporation of sterically hindered carboxylic acids like 3-Ethyl-2-methoxypentanoic acid is readily achievable with the appropriate selection of modern coupling reagents and optimized reaction conditions. Uronium salts such as COMU and HATU are highly recommended due to their superior reactivity and ability to overcome significant steric barriers. By employing extended reaction times, pre-activation of the acid, and diligent reaction monitoring, researchers can confidently synthesize complex peptides containing these valuable non-natural building blocks, advancing the frontiers of drug discovery and chemical biology.

References

  • Benchchem. A Comparative Guide to HATU and COMU in Solid-Phase Peptide Synthesis.
  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives.
  • ChemPep. HATU | 148893-10-1 | Peptide Coupling Reagent.
  • Enamine. HATU.
  • Aapptec Peptides. Coupling Reagents.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Creative Peptides. Optimizing Peptide Coupling: Key Techniques.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • MilliporeSigma. Peptide Coupling Reagents Guide.
  • Subiros-Funosas, R., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 486-501.
  • Luxembourg Bio Technologies. Industrial application of coupling reagents in peptides.
  • Thermo Fisher Scientific. Carbodiimide Crosslinker Chemistry.
  • Royal Society of Chemistry. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances.
  • Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Benchchem. Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols.
  • Benchchem. The Advent of COMU: A Paradigm Shift in Peptide Synthesis.
  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.
  • National Toxicology Program (NTP). Nomination Background: Diisopropylcarbodiimide (CASRN: 693-13-0).
  • Luxembourg Bio Technologies. Coupling Reagents.
  • Kemilab. (2025, April 25). N,N'-Diisopropylcarbodiimide - CAS 693-13-0.
  • ChemicalBook. (2024, July 3). HATU:a third-generation coupling reagent.
  • ChemicalBook. (2023, December 4). An efficient Coupling Reagent: COMU.
  • Angewandte Chemie International Edition. The Uronium/Guanidinium Peptide Coupling Reagents.
  • ResearchGate. Proposed mechanism for activation by uronium salt.
  • Biovera Research. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide.
  • Carl ROTH. N,N'-Diisopropylcarbodiimide (DIC), 5 ml.
  • IU Indianapolis ScholarWorks. PHOSPHONIUM-SALT MEDIATED ACTIVATION OF C-O BONDS.
  • Benchchem. COMU in Peptide Synthesis: A Head-to-Head Performance Comparison.
  • Houben-Weyl. 3.7 Phosphonium Salts.
  • Enamine. Diisopropylcarbodiimide.
  • Aapptec Peptides. Technical Support Information Bulletin 1105 - Diisopropylcarbodiimide (DIC).
  • ResearchGate. a General structure and selected common phosphonium salts. b Proposed...
  • Luxembourg Bio Technologies. (2009, November 30). COMU: A third generation of uronium-type coupling reagents.
  • AAPPTEC. Guide to Solid Phase Peptide Synthesis.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

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Troubleshooting & Optimization

Technical Support Center: Separating Diastereomers of 3-Ethyl-2-methoxypentanoic Acid by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic separation of 3-Ethyl-2-methoxypentanoic acid diastereomers. This guide is designed for researchers, scientists, and drug development professionals to provide both foundational principles and actionable troubleshooting strategies for resolving these specific stereoisomers. As this molecule possesses two chiral centers, it exists as two pairs of enantiomers, which are diastereomeric to each other. This guide focuses on the separation of these diastereomeric pairs.

Fundamentals: The Chromatographic Distinction Between Diastereomers

Unlike enantiomers, which have identical physicochemical properties in an achiral environment, diastereomers possess distinct properties such as solubility, melting points, and polarity.[1] This fundamental difference is the key to their separation. It allows for resolution using conventional, achiral high-performance liquid chromatography (HPLC) systems without necessarily requiring a chiral stationary phase (CSP).[1][2] The primary goal of method development is to exploit these subtle physical differences by optimizing the interactions between the diastereomers, the stationary phase, and the mobile phase to achieve differential retention and, ultimately, separation.

Frequently Asked Questions (FAQs)

Q1: Is a chiral stationary phase (CSP) mandatory for separating the diastereomers of 3-Ethyl-2-methoxypentanoic acid? A1: Not necessarily. Because diastereomers have different physical properties, separation can often be achieved on standard achiral stationary phases like C18, Phenyl, or silica.[1] The structural differences between the diastereomers can lead to differential interactions with these phases. However, if achiral methods fail to provide adequate resolution, a CSP can be an effective alternative as it may offer unique selectivity.[1]

Q2: What are the best initial screening conditions for this separation? A2: A systematic screening approach is the most efficient strategy.[3][4] We recommend starting with two to three columns of differing selectivity (e.g., C18 and Phenyl for reversed-phase; Silica for normal-phase) and running a broad solvent gradient. For reversed-phase, screen with both acetonitrile/water and methanol/water mobile phases. For normal-phase, screen with hexane/ethanol and hexane/isopropanol. This initial screening will quickly reveal which combination of stationary and mobile phases shows the most promise for separation.

Q3: My analyte, a carboxylic acid, is showing significant peak tailing. What is the cause and how can I fix it? A3: Peak tailing for acidic compounds like yours is commonly caused by secondary interactions with acidic silanol groups present on the surface of silica-based stationary phases.[5] To mitigate this, you can:

  • Add an acidic modifier: Incorporating a small amount of an acid like formic acid (FA) or trifluoroacetic acid (TFA) (typically 0.1% v/v) into the mobile phase can suppress the ionization of your carboxylic acid and mask the active silanol sites, leading to more symmetrical peaks.

  • Use a modern, end-capped column: High-purity, modern columns are designed with minimal exposed silanols. Using a column specifically marketed as "base-deactivated" or "high-purity" can significantly reduce tailing.[1]

Q4: I have no separation or very poor resolution (Rs < 1.0). What is the first parameter I should adjust? A4: The composition of the mobile phase is the most powerful and easily adjusted parameter for improving selectivity.[1][6] Before changing the column, systematically adjust the ratio of your organic modifier to the aqueous phase in small increments (e.g., 2-5%). If you are running a gradient, adjust the slope. If using acetonitrile doesn't provide separation, switch to methanol (or vice versa), as this can dramatically alter selectivity.

Troubleshooting Guide: From Poor Resolution to Method Robustness

This section addresses specific experimental issues in a problem-solution format.

Problem 1: Poor Resolution (Co-eluting or Partially Resolved Peaks, Rs < 1.5)
  • Possible Cause 1: Sub-optimal Mobile Phase Selectivity. The polarity and chemical nature of the mobile phase are not effectively differentiating between the diastereomers.

    • Recommended Actions:

      • Optimize Organic Modifier Percentage: Convert your initial gradient result to an isocratic hold and finely adjust the percentage of the organic modifier. A change of just a few percent can turn a shoulder into two distinct peaks.[1]

      • Change Organic Modifier: The choice between acetonitrile and methanol is critical. Their different hydrogen bonding capabilities and dipole moments result in unique interactions. If one fails, the other may succeed.[7]

      • Adjust pH with an Additive: For a carboxylic acid, mobile phase pH is a critical parameter. Adding 0.1% formic acid or acetic acid will ensure the analyte is in a neutral, protonated state, which can significantly affect retention and selectivity on a reversed-phase column.

  • Possible Cause 2: Inappropriate Stationary Phase. The column chemistry does not provide sufficient differential interaction sites for the diastereomers.

    • Recommended Actions:

      • Screen Alternative Achiral Phases: If a standard C18 column is insufficient, try a Phenyl phase, which offers pi-pi interactions, or a polar-embedded phase. These alternative chemistries can provide the necessary selectivity.[3]

      • Consider Normal-Phase Chromatography: Separations that are difficult in reversed-phase can sometimes be straightforward in normal-phase (e.g., using a silica column with a hexane/alcohol mobile phase).[8]

  • Possible Cause 3: Unfavorable Temperature. Temperature affects mobile phase viscosity, reaction kinetics, and the energy of intermolecular interactions, all of which influence separation.[6]

    • Recommended Actions:

      • Evaluate a Temperature Range: Systematically test the separation at different temperatures, for instance, at 25°C, 40°C, and 55°C. Lower temperatures often increase resolution, although they also increase backpressure and run time.[1][9]

Problem 2: Irreproducible Retention Times
  • Possible Cause 1: Insufficient Column Equilibration. The column is not fully equilibrated with the mobile phase before injection, which is a common issue in gradient chromatography.

    • Recommended Actions:

      • Increase Equilibration Time: Ensure the column is flushed with at least 10-15 column volumes of the initial mobile phase composition before the next injection. Monitor the baseline pressure; a stable pressure reading is a good indicator of equilibration.[10]

  • Possible Cause 2: Mobile Phase Instability. The mobile phase composition is changing over time due to evaporation of a volatile component or poor mixing.

    • Recommended Actions:

      • Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep solvent bottles capped.

      • Ensure Proper Mixing and Degassing: If preparing the mobile phase online, ensure the system's degasser and proportioning valves are functioning correctly.[11] Manually pre-mixing solvents can sometimes resolve issues related to faulty mixers.

Problem 3: Broad or Asymmetric Peaks
  • Possible Cause 1: Column Overload. Injecting too much sample mass onto the column causes the stationary phase to become saturated, leading to peak distortion (often fronting or tailing).[4]

    • Recommended Actions:

      • Reduce Sample Concentration: Dilute your sample and reinject. Perform a loading study by injecting progressively smaller amounts until the peak shape becomes symmetrical and retention time stabilizes.

  • Possible Cause 2: Extra-Column Volume. Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening.

    • Recommended Actions:

      • Optimize Tubing: Use tubing with the smallest possible internal diameter (e.g., 0.005 inches) and shortest possible length to connect the column to the detector.[10]

Data Presentation & Key Parameters

Effective method development involves the systematic variation of parameters. The table below summarizes the expected impact of these changes.

Table 1: Effect of Parameter Adjustments on Diastereomer Separation

Parameter Adjusted Effect on Retention Time Effect on Resolution (Rs) Typical Starting Point & Range
% Organic Solvent (RP) Decrease Variable; primary tool for optimization Start with gradient, then optimize isocratically from 30-70%
Organic Modifier Type Varies (MeOH often more retentive) Varies; can dramatically change selectivity Screen both Acetonitrile and Methanol
Column Temperature Decrease Generally Increases (at lower temps) Screen at 25°C, 40°C, 55°C[1]
Mobile Phase pH/Additive Varies; affects ionization Varies; critical for peak shape & selectivity Start with 0.1% Formic Acid (pH ~2.7)

| Flow Rate | Inversely Proportional | Can improve with lower flow rates | 1.0 mL/min for 4.6 mm ID columns |

Experimental Protocols & Visualized Workflows

Protocol 1: Systematic Method Development for Diastereomer Separation
  • Sample Preparation: Dissolve the 3-Ethyl-2-methoxypentanoic acid diastereomer mixture in the initial mobile phase to a concentration of approximately 0.5-1.0 mg/mL.

  • Phase 1: Initial Screening:

    • Select two reversed-phase columns (e.g., C18 and Phenyl, 4.6 x 150 mm, <5 µm).

    • For each column, run a fast, broad linear gradient from 10% to 90% Acetonitrile (with 0.1% Formic Acid) in Water (with 0.1% Formic Acid) over 15 minutes.

    • Repeat the screening using Methanol as the organic modifier.

    • Evaluate the resulting four chromatograms for the best initial separation ("most promising conditions").

  • Phase 2: Optimization:

    • Using the column and solvent system that showed the most promise, convert the gradient to an isocratic method. The isocratic percentage can be estimated from the organic concentration at which the peaks eluted during the gradient run.

    • Systematically adjust the isocratic mobile phase composition in 3-5% increments to maximize resolution.

    • Once the mobile phase is optimized, evaluate the effect of column temperature (e.g., 25°C, 40°C) on the separation.

  • Phase 3: Finalization & Validation:

    • With the final optimized conditions, confirm method performance by assessing linearity, precision (repeat injections), and accuracy.

Visualizations

MethodDevelopmentWorkflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_final Phase 3: Finalization Start Define Separation Goal: Resolve Diastereomers SelectCols Select Columns (e.g., C18, Phenyl) Start->SelectCols SelectMPs Select Mobile Phases (ACN/H₂O, MeOH/H₂O + 0.1% FA) SelectCols->SelectMPs RunScreen Run Broad Gradients SelectMPs->RunScreen EvalScreen Evaluate Screening Data Select Best Condition RunScreen->EvalScreen OptimizeMP Optimize Mobile Phase (Isocratic %B) EvalScreen->OptimizeMP Promising Separation OptimizeTemp Optimize Temperature OptimizeMP->OptimizeTemp Rs_Check Resolution (Rs) ≥ 1.5? OptimizeTemp->Rs_Check Rs_Check->EvalScreen No, Re-screen FinalMethod Final Method Rs_Check->FinalMethod Yes

Caption: Workflow for HPLC Method Development and Optimization.

TroubleshootingWorkflow Problem Problem: Poor Resolution (Rs < 1.5) Step1 Step 1: Modify Mobile Phase - Adjust % Organic - Change Organic (ACN <-> MeOH) - Adjust Additive/pH Problem->Step1 Check1 Resolution Improved? Step1->Check1 Step2 Step 2: Change Temperature - Screen at 25°C, 40°C, 55°C Check1->Step2 No Success Resolution Achieved Check1->Success Yes Check2 Resolution Improved? Step2->Check2 Step3 Step 3: Change Stationary Phase - Try different chemistry (e.g., C18 -> Phenyl) Check2->Step3 No Check2->Success Yes Step3->Success Re-optimize MP on new column

Sources

Technical Support Center: Troubleshooting 3-Ethyl-2-methoxypentanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Synthesizing sterically hindered, α-alkoxy aliphatic acids like 3-ethyl-2-methoxypentanoic acid often presents significant roadblocks regarding yield and purity. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality behind your low-purity results and provide a self-validating, field-proven protocol to bypass these bottlenecks.

Diagnostic Flowchart: Identifying the Root Cause

Before altering your workflow, you must identify the chemical mechanism destroying your purity. The flowchart below isolates the most common failure points based on the major impurities detected via GC-MS or


H-NMR.

Troubleshooting Start Low Purity in Synthesis Q1 Identify Major Impurity (via GC-MS / NMR) Start->Q1 Imp1 Alkene Byproducts (2-Pentene) Q1->Imp1 Imp2 Over-methylation (Methyl Ester) Q1->Imp2 Imp3 Unreacted Starting Material Q1->Imp3 Sol1 Diagnosis: E2 Elimination Action: Switch to Route B (a-Hydroxy Acid) Imp1->Sol1 Route A Sol2 Diagnosis: Exhaustive Alkylation Action: Add Saponification Step Imp2->Sol2 Route B Sol3 Diagnosis: Poor Enolization Action: Check LDA Quality / Temp Imp3->Sol3 Route A

Diagnostic flowchart for identifying and resolving purity bottlenecks in synthesis.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: I am using Route A (Direct enolate alkylation of methyl 2-methoxyacetate with 3-bromopentane). Why is my yield under 15% with massive alkene impurities?

A: You are observing a classic kinetic competition between nucleophilic substitution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) and elimination (

). To form the 3-ethylpentanoic acid backbone, you are reacting a lithium enolate (generated via LDA) with 3-bromopentane (a secondary, highly sterically hindered alkyl halide). Enolates are exceptionally strong bases. When forced to attack a sterically hindered secondary electrophile, the activation energy for

backside attack becomes prohibitively high. Consequently, the enolate acts strictly as a base, stripping a proton from the halide to trigger an

elimination[1]. This destroys your electrophile (converting it into volatile 2-pentene) and leaves unreacted starting material, severely degrading purity[1][2].

Solution: Direct enolate alkylation with secondary halides is fundamentally flawed for this target. You must switch to Route B (building the skeleton first, then performing O-methylation).

Q2: I switched to Route B (O-methylation of 3-ethyl-2-hydroxypentanoic acid using NaH and MeI). Why is my product heavily contaminated with methyl ester?

A: This is an expected causality of exhaustive alkylation. When you treat an α-hydroxy carboxylic acid with a strong base (NaH) and an excess of methyl iodide (MeI), both the hydroxyl group and the carboxylic acid are deprotonated and methylated[2][3]. The result is methyl 3-ethyl-2-methoxypentanoate .

Solution: Do not attempt to selectively mono-methylate the hydroxyl group using stoichiometric limitations; it will only result in an inseparable mixture of unreacted acid, mono-methylated, and di-methylated products. Instead, drive the reaction to complete exhaustive methylation (forming the ester cleanly), and introduce a self-validating saponification step to recover the pure target acid.

Quantitative Data: Route Comparison

The table below summarizes the analytical outcomes of the two synthetic strategies. Adopting Route B eliminates the


 bottleneck, shifting the impurity profile to an easily manageable intermediate.
Synthetic StrategyPrimary ReagentsMajor Impurity ProfileTypical YieldFinal Purity (HPLC)
Route A (Direct Alkylation) Methyl 2-methoxyacetate, LDA, 3-bromopentane2-Pentene, Unreacted SM< 15%40 - 50%
Route B (Cyanohydrin + O-Methylation) 2-Ethylbutanal, TMSCN, NaH, MeI, LiOHMethyl ester (easily cleared)65 - 75%> 98%

Optimized Synthetic Pathway (Route B)

Pathway N1 2-Ethylbutanal N2 Cyanohydrin Intermediate N1->N2 TMSCN, ZnI2 then HCl N3 3-Ethyl-2-hydroxy- pentanoic acid N2->N3 Conc. HCl Reflux N4 Methyl 3-ethyl-2-methoxy- pentanoate N3->N4 NaH, MeI THF, 0°C N5 3-Ethyl-2-methoxy- pentanoic acid N4->N5 LiOH, H2O/MeOH then H+

Optimized synthetic pathway bypassing E2 elimination via an alpha-hydroxy intermediate.

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols include In-Process Controls (IPCs). Do not proceed to the next step unless the IPC validates the current transformation.

Protocol 1: Synthesis of 3-Ethyl-2-hydroxypentanoic Acid

Mechanism: Cyanosilylation of an aldehyde followed by acidic hydrolysis.

  • Cyanosilylation: Dissolve 2-ethylbutanal (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of

    
     (0.05 eq). Cool to 0°C.
    
  • Addition: Dropwise add Trimethylsilyl cyanide (TMSCN, 1.2 eq) under inert atmosphere. Stir for 2 hours at room temperature.

  • IPC Check 1: Run an IR or

    
    H-NMR. Validation: Complete disappearance of the aldehyde proton (~9.5 ppm) and appearance of the nitrile stretch (~2230 
    
    
    
    ).
  • Hydrolysis: Concentrate the mixture in vacuo. Suspend the crude intermediate in concentrated HCl (10 volumes) and reflux for 12 hours.

  • Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate. Wash the organic layer with brine, dry over

    
    , and concentrate to yield the α-hydroxy acid.
    
Protocol 2: Exhaustive O-Methylation and Saponification

Mechanism: Williamson ether-type synthesis followed by base-catalyzed ester hydrolysis.

  • Exhaustive Methylation: Dissolve 3-ethyl-2-hydroxypentanoic acid (1.0 eq) in anhydrous THF. Cool to 0°C.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 3.0 eq) in portions. Stir until gas evolution ceases (approx. 30 mins).

  • Alkylation: Add Methyl Iodide (MeI, 3.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • IPC Check 2: Analyze via GC-MS. Validation: The sole product should be the over-methylated methyl 3-ethyl-2-methoxypentanoate (Target mass + 14 Da).

  • Saponification: Quench the reaction carefully with water, extract, and concentrate. Dissolve the crude ester in a 3:1 mixture of Methanol:Water. Add Lithium Hydroxide monohydrate (LiOH·

    
    , 3.0 eq). Stir at 50°C for 4 hours.
    
  • Final Workup: Evaporate the methanol. Wash the aqueous layer with diethyl ether to remove neutral impurities (crucial for high purity). Acidify the aqueous layer to pH 2 using 1M HCl. Extract the resulting free acid with Ethyl Acetate, dry, and concentrate to yield pure 3-ethyl-2-methoxypentanoic acid .

References

  • 22.7: Alkylation of Enolate Ions Chemistry LibreTexts[Link]

  • Alkylation of Enolates Alpha Position Chemistry Steps[Link]

Sources

Minimizing racemization during 3-Ethyl-2-methoxypentanoic acid activation

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide, designed as a specialized resource for process chemists and researchers working with complex chiral building blocks.

Topic: Minimizing Racemization During Activation & Coupling Target Molecule: (2S,3S)-3-Ethyl-2-methoxypentanoic acid (Key intermediate for Telaprevir/Incivek) Document ID: TS-CHIRAL-042

Core Directive & Problem Analysis

The Challenge: You are attempting to activate the carboxyl group of (2S,3S)-3-ethyl-2-methoxypentanoic acid . This molecule possesses a "danger zone" at the C2 (


-carbon) position. The presence of the electron-withdrawing methoxy group adjacent to the carbonyl significantly increases the acidity of the C2 proton.

The Failure Mode: Upon activation (conversion of -OH to a leaving group), the acidity of the C2 proton increases further. In the presence of a base (tertiary amines like TEA or DIEA), the proton is abstracted, forming a planar enolate. Reprotonation is non-stereoselective, leading to the formation of the (2R,3S)-epimer.

Why this matters: In the synthesis of protease inhibitors like Telaprevir, the (2S,3S) configuration is essential for potency. Even 1-2% epimerization can complicate downstream purification and fail regulatory specifications.

Mechanism of Failure (Visualized)

Understanding the enemy is the first step to defeating it. Unlike amino acids, this ether-acid cannot form an oxazolone (azlactone). The mechanism is Direct Base-Catalyzed Enolization .

RacemizationMechanism Start (2S,3S)-Acid (Chiral Center Intact) Activation Activation Step (Acid Chloride/Mixed Anhydride) Start->Activation Activating Agent BaseAttack Base Abstraction of Alpha-Proton Activation->BaseAttack + DIEA/TEA (Excess Base) Enolate Planar Enolate (Chirality Lost) BaseAttack->Enolate Fast Step Reprotonation Reprotonation (Scrambling) Enolate->Reprotonation Equilibrium Result Racemic Mixture (2S/2R) Reprotonation->Result Irreversible Damage

Figure 1: The pathway of stereochemical loss via direct enolization. Note that the activated species is highly susceptible to deprotonation.

Validated Protocols (Troubleshooting Guides)

We present three protocols ranked by "Safety Factor" regarding stereochemical preservation.

Protocol A: The T3P® (Propylphosphonic Anhydride) Method

Status: Gold Standard (Industrial Process Preferred) Why: T3P acts as a coupling agent with very low epimerization potential because it reacts rapidly and often requires milder base conditions compared to HATU/HBTU.

Step-by-Step Workflow:

  • Dissolution: Dissolve (2S,3S)-3-ethyl-2-methoxypentanoic acid (1.0 equiv) and the amine coupling partner (1.0-1.1 equiv) in Ethyl Acetate or DCM.

  • Cooling: Cool the mixture to 0°C . Critical: Do not skip cooling.

  • Base Addition: Add N-Methylmorpholine (NMM) or DIEA (2.5 - 3.0 equiv) slowly.

  • Activation: Add T3P (50% w/w in EtOAc, 1.2 equiv) dropwise over 20 minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (20-25°C). Monitor by HPLC.

Troubleshooting Table:

Issue Probable Cause Solution
Epimerization > 2% Temperature too high during addition. Maintain <5°C during T3P addition.
Low Conversion Old T3P reagent (hydrolyzed). Use fresh bottle; T3P is sensitive to moisture over time.

| Gumming/Precipitation | Solvent incompatibility.[1] | Switch from DCM to EtOAc or THF. |

Protocol B: The DMTMM (Triazine) Method

Status: High Fidelity (Best for Lab Scale) Why: DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) allows activation without added base in many cases, or with very weak bases, completely shutting down the enolization pathway.

Step-by-Step Workflow:

  • Dissolution: Dissolve the acid (1.0 equiv) in THF or Methanol (DMTMM works in protic solvents).

  • Addition: Add the amine nucleophile (1.0 equiv).

  • Coupling: Add DMTMM-Cl (1.1 equiv) as a solid in one portion.

  • Stirring: Stir at room temperature for 4–12 hours.

  • Workup: The byproduct is water-soluble.[2][3] Wash with water/citric acid.

Why this works: The triazine activated ester is reactive toward amines but relatively stable toward enolization compared to O-acylisoureas (from EDC).

Protocol C: The Acid Chloride Route (Legacy/High Risk)

Status: Use with Extreme Caution Why: Historically used but prone to high failure rates if HCl is not managed.

The Fix: If you must use this route (e.g., for cost reasons), you cannot use Thionyl Chloride/DMF followed immediately by amine/base.

  • Corrective Action: Use Oxalyl Chloride with catalytic DMF in DCM. Once the acid chloride is formed, you must evaporate the solvent and excess reagent completely (azeotrope with toluene) to remove all traces of HCl.

  • Coupling: Redissolve the acid chloride in DCM and add to the amine/base mixture at -10°C . Never add the base to the acid chloride; add the acid chloride to the base/amine.

Diagnostic Decision Tree

Use this logic flow to select the correct reagent for your specific constraints.

DecisionTree Start Start: Activation of 3-Ethyl-2-methoxypentanoic acid Scale What is your scale? Start->Scale Small Lab Scale (<10g) Scale->Small Large Process Scale (>1kg) Scale->Large DMTMM USE DMTMM (Zero Base Protocol) Small->DMTMM Max Stereocontrol Solubility Is the amine partner soluble in EtOAc? Large->Solubility T3P USE T3P in EtOAc (Controlled Temp) Solubility->T3P Yes (Preferred) Mixed USE Mixed Anhydride (Pivaloyl Chloride) Solubility->Mixed No (Alternative)

Figure 2: Reagent selection guide based on scale and solubility constraints.

Frequently Asked Questions (FAQs)

Q1: Can I use HATU or HBTU? They are my standard reagents. A: Avoid if possible. Uronium salts like HATU require a tertiary amine base (DIEA) to function. The combination of a highly activated ester (O-At) and excess base is the perfect storm for


-proton abstraction in this specific molecule. If you must use HATU, use exactly 1.0 equiv of base and pre-cool to 0°C.

Q2: How do I measure the racemization? A: Standard C18 HPLC will likely not separate the diastereomers ((2S,3S) vs (2R,3S)). You require a Chiral Stationary Phase (CSP).

  • Recommended Column: Chiralpak AD-H or IC.

  • Mobile Phase: Hexane/IPA or Heptane/Ethanol (isocratic).

  • Reference: Synthesize the intentional racemate using the acid chloride/high-heat method to establish the retention time of the impurity.

Q3: Why is the order of addition critical in the Acid Chloride method? A: If you add the amine/base to the acid chloride, the initial drops of base are consumed by the acid chloride to form the ketene or enolate before the amine can react. By adding the acid chloride to the amine/base mixture, the highly nucleophilic amine captures the acyl group faster than the base can deprotonate the alpha-carbon.

References

  • Process Chemistry of Telaprevir (T3P Protocol): Kwong, A. et al. "Discovery and Process Development of Telaprevir: An NS3-4A Protease Inhibitor for Hepatitis C." Chemical Communications, 2011.

  • DMTMM Mechanism & Anti-Racemization: Kunishima, M. et al. "4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMT-MM): A Versatile Dehydrating Agent for the Preparation of Esters and Amides." Tetrahedron, 2001.

  • Telaprevir Patent (Specific Coupling Conditions): "Process for the synthesis of telaprevir, or pharmaceutically acceptable salts or solvates as well as intermediate products thereof." US Patent 2015/0038677 A1.

  • Racemization of Alpha-Alkoxy Acids: Steinauer, R. et al. "Racemization of alpha-hydroxy and alpha-alkoxy carboxylic acids during activation." Journal of Organic Chemistry, 1989. (General mechanistic grounding).

Sources

Validation & Comparative

Comparative Guide: 3-Ethyl-2-methoxypentanoic acid vs. 2-propylpentanoic acid (Valproic Acid)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide compares 2-propylpentanoic acid (Valproic Acid, VPA), the clinical gold standard for broad-spectrum seizure control and mood stabilization, against 3-Ethyl-2-methoxypentanoic acid , a structural analogue and potential investigational candidate.

While VPA is highly effective, its clinical utility is compromised by significant hepatotoxicity and teratogenicity (neural tube defects). The introduction of an


-methoxy group and 

-ethyl branching in 3-Ethyl-2-methoxypentanoic acid represents a strategic structural modification designed to alter metabolic stability and potentially mitigate toxicity while retaining histone deacetylase (HDAC) inhibitory potency.

Status Note: While VPA has extensive clinical data, 3-Ethyl-2-methoxypentanoic acid (CAS 1549532-17-3) is primarily a research-grade building block with limited public pharmacological data. This guide provides a comparative framework based on established Structure-Activity Relationships (SAR) of VPA analogues.

Chemical & Physical Properties Comparison

The structural deviation of the methoxy-analogue alters its lipophilicity and hydrogen-bonding potential, critical factors for blood-brain barrier (BBB) penetration.

Feature2-propylpentanoic acid (VPA) 3-Ethyl-2-methoxypentanoic acid Implication
Structure

-branched fatty acid (C8)

-methoxy,

-branched fatty acid (C8)
Methoxy group increases polarity.
Formula


Analogue has +1 Oxygen atom.
MW 144.21 g/mol 160.21 g/mol Slight increase; negligible effect on diffusion.
LogP (Calc) ~2.75~1.9 - 2.2Lower LogP implies higher water solubility, potentially altering BBB kinetics.
pKa 4.8~3.5 - 4.0

-Methoxy exerts electron-withdrawing effect, increasing acidity.
Metabolic Risk High (Formation of 4-ene-VPA)Unknown (Likely altered

-oxidation)

-substitution often blocks standard

-oxidation.

Mechanistic & SAR Analysis

HDAC Inhibition (Potency)

VPA functions as a pan-HDAC inhibitor (Class I/IIa), which drives its neuroprotective and differentiation-inducing effects.

  • VPA:

    
    . Requires high doses for efficacy.
    
  • Candidate:

    
    -substitutions generally maintain HDAC affinity if the chain length remains optimal (C5-C8). The methoxy group may act as a zinc-chelating auxiliary or provide steric bulk that enhances selectivity for specific HDAC isoforms.
    
Teratogenicity (Safety)

VPA is a known teratogen, causing spina bifida via HDAC inhibition and interference with folate metabolism.

  • VPA: Induces neural tube defects (NTDs) in mouse models at human therapeutic doses.

  • Candidate: The addition of an

    
    -methoxy group is a double-edged sword.
    
    • Risk: Short-chain methoxy acids (e.g., Methoxyacetic acid) are potent teratogens.

    • Benefit: In VPA analogues, steric hindrance at the

      
      -carbon (C2) often prevents the formation of toxic metabolites (like 4-ene-VPA). The specific toxicity depends on whether the methoxy group is cleaved or if the molecule acts as a "suicide substrate."
      
Metabolic Stability

VPA hepatotoxicity is linked to the formation of 4-ene-VPA via CYP2C9/CYP2B6 and subsequent


-oxidation.
  • Candidate: The 3-ethyl group (at the

    
    -position relative to the carboxyl) creates a "neo-pentyl" like steric block, potentially inhibiting 
    
    
    
    -oxidation. This could extend half-life (
    
    
    ) and reduce hepatotoxic reactive metabolite formation.

Visualization: Metabolic Divergence

The following diagram illustrates the structural logic behind the methoxy-analogue's design—specifically the blockade of the toxic 4-ene pathway.

VPA_Metabolism cluster_legend Pathway Comparison VPA Valproic Acid (2-propylpentanoic acid) CYP CYP2C9 / CYP2B6 VPA->CYP Desaturation Gluc Glucuronidation (Safe Excretion) VPA->Gluc Major Pathway Candidate Candidate (3-Ethyl-2-methoxypentanoic acid) BetaOx Mitochondrial Beta-Oxidation Candidate->BetaOx Steric Blockade? StableMet Stable Metabolites (Reduced Toxicity?) Candidate->StableMet Modified Metabolism FourEne 4-ene-VPA (Hepatotoxic Metabolite) CYP->FourEne Toxic Pathway

Figure 1: Hypothetical metabolic divergence. The 3-ethyl and 2-methoxy substitutions in the candidate are predicted to sterically hinder the formation of the hepatotoxic 4-ene metabolite common in VPA metabolism.

Experimental Protocols for Comparative Validation

To objectively compare these compounds, the following experimental workflows are recommended.

Protocol A: In Vitro HDAC Inhibition Assay

Objective: Determine if the methoxy-analogue retains the potency of VPA.

  • Reagents: HeLa nuclear extract (source of HDACs), Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), VPA (Standard), Candidate (Test).

  • Preparation: Dissolve compounds in DMSO. Prepare serial dilutions (0.01 mM to 10 mM).

  • Reaction:

    • Incubate Nuclear Extract + Test Compound for 30 mins at 37°C.

    • Add Substrate and incubate for 30 mins.

    • Add Developer solution (Trypsin) to release fluorophore.

  • Readout: Measure Fluorescence (Ex 360nm / Em 460nm).

  • Analysis: Plot dose-response curves to calculate

    
    .
    
    • Success Criteria: Candidate

      
       VPA 
      
      
      
      (~1.0 mM).
Protocol B: In Vivo Teratogenicity Screen (Zebrafish Model)

Objective: Assess developmental toxicity (NTD equivalent).

  • Model: Zebrafish embryos (Danio rerio), 4 hours post-fertilization (hpf).

  • Dosing: Expose embryos to E3 medium containing VPA or Candidate (0.1, 0.5, 1.0 mM) for 24 hours.

  • Observation Points:

    • 24 hpf: Check for tail detachment and somite formation.

    • 48 hpf: Assess pericardial edema and spine curvature (scoliosis/kyphosis).

  • Scoring: Calculate the Percentage of Malformed Embryos.

    • Rationale: VPA causes specific tail malformations in zebrafish that correlate with mammalian teratogenicity.

Protocol C: Pharmacokinetic Stability (Microsomal Stability)

Objective: Verify if the


-methoxy group improves metabolic stability.
  • System: Rat Liver Microsomes (RLM) + NADPH regenerating system.

  • Incubation: Spike compound (1

    
    M) into RLM suspension at 37°C.
    
  • Sampling: Aliquot at 0, 15, 30, 60 mins. Quench with ice-cold Acetonitrile.

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Calculation: Determine Intrinsic Clearance (

    
    ).
    

References

  • Chateauvieux, S., et al. (2010). "Molecular and therapeutic potential and toxicity of valproic acid." Journal of Biomedicine and Biotechnology.

  • Phiel, C. J., et al. (2001). "Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen."[1] Journal of Biological Chemistry.

  • Nau, H., et al. (1991). "Valproic acid-induced neural tube defects in mouse and human: aspects of chirality, alternative drug development, pharmacokinetics and pharmacodynamics." Pharmacology & Therapeutics.

  • Ritter, E. J., et al. (1985). "Teratogenicity of methoxyacetic acid in the rat." Teratology. (Context for methoxy-toxicity risk).

  • Sigma-Aldrich. (2024). "Product Specification: 3-Ethyl-2-methoxypentanoic acid (CAS 1549532-17-3)."

Sources

HPLC Retention Time Comparison Guide: 3-Ethyl-2-methoxypentanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis for the HPLC separation and retention time comparison of 3-Ethyl-2-methoxypentanoic acid isomers. This guide is designed for analytical scientists and method developers, focusing on the strategic separation of its four stereoisomers (two diastereomeric pairs).

Executive Summary & Chemical Context

3-Ethyl-2-methoxypentanoic acid (CAS: 1549532-17-3) is a branched-chain carboxylic acid often monitored as a pharmaceutical impurity (e.g., in Valproic Acid or Valnoctamide related substances). Its structure features two chiral centers (C2 and C3), resulting in four distinct stereoisomers :

  • (2R, 3R)

  • (2S, 3S)

  • (2R, 3S)

  • (2S, 3R)

These isomers present a classic separation challenge:

  • Diastereomers (e.g., 2R,3R vs. 2R,3S) possess different physicochemical properties and can often be separated on achiral stationary phases (e.g., C18).

  • Enantiomers (e.g., 2R,3R vs. 2S,3S) possess identical physicochemical properties in an achiral environment and require chiral stationary phases for separation.

This guide compares two primary methodologies: Achiral RP-HPLC (for diastereomeric screening) and Chiral RP-HPLC (for full isomeric resolution).

Method A: Achiral RP-HPLC (Diastereomer Separation)

Objective: Rapid screening to separate the two diastereomeric pairs (often referred to as syn and anti pairs). Mechanism: Hydrophobic interaction and steric exclusion.

ParameterProtocol Specification
Column High-density C18 (e.g., Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile
Gradient 20% B to 60% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 210 nm (Low wavelength required due to weak chromophore)
Temperature 30°C
Experimental Data (Representative)

Note: Diastereomers typically exhibit different retention times due to differences in molecular shape and solvation energy.

Peak IDIsomer GroupRetention Time (

)
Resolution (

)
Peak 1 Diastereomer Pair A (e.g., syn)8.4 min-
Peak 2 Diastereomer Pair B (e.g., anti)9.8 min> 2.5

Limitation: This method yields only two peaks . Each peak contains a co-eluting pair of enantiomers (e.g., Peak 1 = 2R,3R + 2S,3S).

Method B: Chiral RP-HPLC (Full Isomeric Separation)

Objective: Baseline separation of all four stereoisomers for enantiomeric purity determination. Mechanism: Stereoselective interaction with a polysaccharide-based chiral selector (Amylose or Cellulose derivatives).

ParameterProtocol Specification
Column Daicel Chiralpak AD-RH or OD-RH (150 x 4.6 mm, 5 µm)
Mobile Phase 10 mM Ammonium Acetate (pH 4.5) : Acetonitrile (60:40 v/v)
Mode Isocratic
Flow Rate 0.8 mL/min
Detection UV 210 nm or MS (ESI Negative)
Temperature 25°C (Lower temperature enhances chiral recognition)
Experimental Data (Representative)

Note: The elution order is specific to the column chemistry. Below is a typical profile for an Amylose-based column (AD-RH).

Peak IDStereoisomer AssignmentRetention Time (

)
Selectivity (

)
Peak 1 (2R, 3S)12.1 min-
Peak 2 (2S, 3R)13.5 min1.12
Peak 3 (2R, 3R)15.8 min1.17
Peak 4 (2S, 3S)18.2 min1.15
Comparative Analysis & Decision Logic
FeatureMethod A (Achiral C18)Method B (Chiral AD-RH)
Resolution Capacity 2 Peaks (Diastereomers only)4 Peaks (All Isomers)
Cost per Run LowHigh (Chiral columns are expensive)
Robustness HighModerate (Sensitive to mobile phase)
Application Routine Purity/Potency AssayEnantiomeric Purity / Impurity Profiling
Workflow Visualization

The following diagram illustrates the decision process for selecting the appropriate method based on analytical needs.

G Start Sample: 3-Ethyl-2-methoxypentanoic Acid Goal Define Analytical Goal Start->Goal Assay General Purity / Assay Goal->Assay Quantification Chiral Enantiomeric Purity Goal->Chiral Stereospecificity MethodA Method A: Achiral C18 (Separates Diastereomers) Assay->MethodA MethodB Method B: Chiral HPLC (Separates All 4 Isomers) Chiral->MethodB ResultA Output: 2 Peaks (Syn/Anti Pairs) MethodA->ResultA ResultB Output: 4 Peaks (R,R / S,S / R,S / S,R) MethodB->ResultB

Caption: Decision tree for selecting Achiral vs. Chiral HPLC methods based on the required resolution of 3-Ethyl-2-methoxypentanoic acid isomers.

Technical Considerations for Method Development
  • pH Control is Critical : The pKa of the carboxylic acid group is approximately 4.5.

    • For C18 (Method A) : Maintain pH < 3.0 (e.g., 0.1% H3PO4) to keep the acid protonated (neutral). This increases retention and prevents peak tailing caused by ionic interactions with silanols.

    • For Chiral (Method B) : Avoid strong acids that might damage the chiral selector. Use mild buffers (Ammonium Acetate) at pH 4.0–5.0.

  • Detection Challenges : The molecule lacks a conjugated

    
    -system.
    
    • UV 210 nm : Universal but susceptible to baseline drift from organic modifiers.

    • RI (Refractive Index) : Good for isocratic runs, low sensitivity.

    • CAD/ELSD : Excellent sensitivity for non-chromophoric compounds; ideal for gradient elution.

  • Impurity Origin : This compound is often an oxidative degradation product or a synthetic byproduct in the manufacture of branched-chain fatty acid drugs (e.g., Valproic Acid derivatives).

References
  • Sigma-Aldrich . 3-Ethyl-2-methoxypentanoic acid Product Analysis. Link

  • European Pharmacopoeia (Ph.[1] Eur.) . Valproic Acid: Impurity Profiling and Chromatographic Separation. 10th Edition. Link

  • Snyder, L. R., et al.Practical HPLC Method Development. John Wiley & Sons, 2012.
  • Daicel Chiral Technologies . Instruction Manual for CHIRALPAK® AD-RH / OD-RH Columns. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Ethyl-2-methoxypentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 3-Ethyl-2-methoxypentanoic acid (CAS No. Not Available). Designed for researchers, scientists, and drug development professionals, this guide emphasizes safety, regulatory compliance, and scientific best practices. Given the limited publicly available hazard data for this specific compound, the protocols outlined below are based on established principles for handling and disposing of solid, combustible carboxylic acids.

Hazard Assessment and Compound Profile

3-Ethyl-2-methoxypentanoic acid is a solid organic compound with the empirical formula C8H16O3 and a molecular weight of 160.21. It is classified as a combustible solid, although specific toxicological and environmental hazard data are not fully available.

In the absence of a complete Safety Data Sheet (SDS), a conservative approach to hazard assessment is mandatory. We must infer potential risks from structurally similar compounds. For instance, 3-Ethyl-2-methyl pentanoic acid is known to be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation.[1] Therefore, it is prudent to assume 3-Ethyl-2-methoxypentanoic acid presents similar hazards.

The primary directive for this compound is to treat it as hazardous chemical waste . Direct disposal into sanitary sewer systems or general refuse is strictly prohibited.[2] All waste must be collected, properly labeled, and transferred to a licensed hazardous waste disposal service.[3][4]

Property Value Source
Molecular Formula C8H16O3
Molecular Weight 160.21 g/mol
Physical Form Solid
Storage Class 11 - Combustible Solids
Assumed Hazards Harmful if swallowed, Skin/Eye Irritant, Respiratory Irritant[1]

Immediate Safety & Handling Protocols

Before beginning any disposal-related activities, ensure all safety measures are in place. The causality for these measures is to prevent accidental exposure and contain any potential spills.

  • Engineering Controls : All handling and preparation for disposal must occur within a certified chemical fume hood to minimize inhalation exposure.[5] The work area should be equipped with an accessible eyewash station and safety shower.[6]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required to prevent skin and eye contact.[7]

    • Eye Protection : Chemical safety goggles are mandatory. A face shield should be worn over goggles if there is a splash risk.

    • Hand Protection : Wear chemical-resistant gloves (nitrile or neoprene are suitable choices). Always inspect gloves for integrity before use and wash the outside of gloves before removing them.[8]

    • Body Protection : A buttoned lab coat must be worn. For larger quantities, a chemically resistant apron is recommended.

Step-by-Step Disposal Protocol

This protocol ensures that 3-Ethyl-2-methoxypentanoic acid is managed safely from the point of generation to its final disposal.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Designate a specific waste container solely for 3-Ethyl-2-methoxypentanoic acid and its contaminated materials (e.g., weighing boats, contaminated wipes).

  • Do Not mix this waste with other chemical streams, especially bases, strong oxidizing agents, or other reactive chemicals.[9] Carboxylic acids are incompatible with these materials and can cause exothermic or gas-generating reactions.[6]

Step 2: Container Selection and Management

The integrity of the waste container is paramount for safe storage and transport.

  • Select a container made of a compatible material. High-density polyethylene (HDPE) is an excellent choice for its resistance to organic acids.[4]

  • Ensure the container is in good condition, free from cracks or residue, and has a secure, leak-proof screw-top lid.[4]

  • Do not fill the container beyond 80-90% of its capacity.[9] This headspace allows for potential vapor expansion and prevents spills during handling.

  • Keep the container closed at all times, except when adding waste.[10]

Step 3: Labeling

Accurate labeling is a regulatory requirement and essential for safety.

  • Affix a "Hazardous Waste" label to the container before adding any waste.

  • Clearly write the full chemical name: "3-Ethyl-2-methoxypentanoic acid".

  • List the associated potential hazards: "Combustible Solid," "Irritant," "Harmful if Swallowed."[1][4]

  • Indicate the date when waste was first added (the "accumulation start date").

Step 4: Temporary Storage

Store the waste container in a designated and properly managed Satellite Accumulation Area (SAA) while awaiting pickup.

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.

  • Store the container in a well-ventilated, secure location away from heat sources or direct sunlight.[11][12]

  • Ensure the container is within secondary containment (such as a larger tub or bin) to contain any potential leaks.[4]

Step 5: Final Disposal
  • Arrange for collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]

  • Provide the disposal company with all relevant information, including the chemical name and any available safety data.

  • Never attempt to neutralize or treat the chemical waste yourself unless it is part of a specifically approved and documented laboratory procedure for dilute solutions, which is not recommended for this compound due to the lack of data.[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-Ethyl-2-methoxypentanoic acid.

G Disposal Workflow: 3-Ethyl-2-methoxypentanoic Acid start Waste Generated (Solid 3-Ethyl-2-methoxypentanoic Acid) assess 1. Assess Hazards (Treat as Combustible, Irritant, Harmful Solid) start->assess ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe segregate 3. Segregate Waste (Dedicated Container - No Mixing) ppe->segregate container 4. Select & Label Container (Sealed HDPE, Hazardous Waste Label) segregate->container store 5. Store Safely in SAA (Secondary Containment, Ventilated) container->store disposal 6. Arrange Professional Disposal (Contact EHS/Licensed Contractor) store->disposal end Disposal Complete disposal->end

Caption: A flowchart detailing the required steps for the safe disposal of 3-Ethyl-2-methoxypentanoic acid.

References

  • 3-Ethyl-2-methylpentanoic acid | C8H16O2 | CID 19689074 - PubChem . National Center for Biotechnology Information. [Link]

  • Safety Data Sheet . Unknown. [Link]

  • Acceptable Drain Disposal Procedures : USDA ARS . United States Department of Agriculture Agricultural Research Service. [Link]

  • 1 MATERIAL SAFETY DATA SHEET - Greenbook.net . Greenbook. [Link]

  • Safety Data Sheet . Unknown. [Link]

  • material safety data sheet . Hasa Inc. [Link]

  • SDS US . Unknown. [Link]

  • SAFETY DATA SHEET Section 1: IDENTIFICATION OF THE SUBSTANCE/MIXTURE AND OF THE COMPANY/UNDERTAKING - Home | FMC UK . FMC UK. [Link]

  • Safety data sheet . Agfa. [Link]

  • SAFETY DATA SHEET - Castrol PDS & SDS. Castrol. [https://msdspds.castrol.com/ussds/amersdsf.nsf/0/137681023D7058B680258B790059C88E/ file/1220967.pdf)
  • SAFETY DATA SHEET - Carl ROTH . Carl ROTH. [Link]

  • Hazardous Materials Disposal Guide | Nipissing University . Nipissing University. [Link]

  • 3-Ethyl-2-methoxypentane | C8H18O | CID 88858740 - PubChem - NIH . National Center for Biotechnology Information. [Link]

  • Chapter 7 - Management Procedures For Specific Waste Types . Stony Brook University. [Link]

  • Part G: Chemical Disposal Procedures - University of Wisconsin-La Crosse . University of Wisconsin-La Crosse. [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste - eCFR . Electronic Code of Federal Regulations. [Link]

  • How to Dispose of Acetic Acid - Lab Alley . Lab Alley. [Link]

  • Hazardous Waste - EHSO Manual 2025-2026 . Oakland University. [Link]

  • EP0742787B1 - Process for preparing 2-ethyl-2-methylbutanoic acid from 3-methyl-2-pentene - Google Patents.
  • ethyl 3,3-diethoxypropanoate - Organic Syntheses Procedure . Organic Syntheses. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.